Chemical properties of 3-Bromo-4-methoxy-6-methyl-1H-indazole
Chemical properties of 3-Bromo-4-methoxy-6-methyl-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-methoxy-6-methyl-1H-indazole: A Versatile Scaffold for Drug Discovery
Executive Summary
3-Bromo-4-methoxy-6-methyl-1H-indazole is a substituted heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the indazole core, a "privileged scaffold" in medicinal chemistry, this molecule presents a unique combination of functional groups ripe for synthetic elaboration.[1][2] The strategic placement of a bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions.[3] Concurrently, the methoxy and methyl groups on the benzene ring, along with the reactive N-H moiety of the pyrazole ring, provide additional points for modification to fine-tune the physicochemical and pharmacological properties of derivative compounds. This guide serves to consolidate the predicted chemical properties, plausible synthetic strategies, and key reactivity patterns of this molecule, providing researchers, scientists, and drug development professionals with a foundational understanding of its potential as a core building block for novel therapeutics.
Molecular Structure and Foundational Characteristics
The 1H-indazole is an aromatic bicyclic heterocycle consisting of a fused benzene and pyrazole ring.[2] The specific substitution pattern of 3-Bromo-4-methoxy-6-methyl-1H-indazole endows it with distinct chemical characteristics crucial for its role as a synthetic intermediate.
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3-Bromo Group: This is arguably the most important feature for synthetic utility. The carbon-bromine bond is a well-established reactive site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[4]
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4-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system. It can act as a hydrogen bond acceptor in ligand-receptor interactions and can be cleaved under specific conditions to yield a phenol, providing another site for derivatization.
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6-Methyl Group: This group adds lipophilicity and steric bulk, which can be crucial for optimizing binding affinity and selectivity for a biological target.
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1H-Indazole Core: The acidic proton on the N1 nitrogen can be readily removed or substituted, enabling N-alkylation, N-arylation, or N-acylation to modulate properties such as solubility and metabolic stability.[5][6]
Caption: Structure of 3-Bromo-4-methoxy-6-methyl-1H-indazole.
Physicochemical and Spectroscopic Profile (Predicted)
| Property | Value | Basis of Estimation |
| Molecular Formula | C₉H₉BrN₂O | Calculated from structure |
| Molecular Weight | 241.09 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred from similar substituted indazoles[7][8] |
| Predicted LogP | ~2.5 - 3.0 | Inferred from related structures like 3-bromo-4-methoxy-1-methyl-1H-indazole (LogP ~2.24)[9] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, methanol, and ethyl acetate. | General property of similar heterocyclic compounds |
Spectroscopic Analysis (Inferred)
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (~δ 6.8-7.5 ppm) corresponding to the protons at the C5 and C7 positions.
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N-H Proton: A broad singlet is anticipated at δ > 10 ppm, which is characteristic of the indazole N-H.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens is expected around δ 3.9-4.1 ppm.
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Methyl Protons (-CH₃): A sharp singlet integrating to 3 hydrogens should appear further upfield, likely around δ 2.4-2.6 ppm.
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¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Signals for the seven aromatic carbons of the indazole core are expected between δ 110-155 ppm. The carbon bearing the methoxy group (C4) would be significantly shielded.
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C-Br Carbon: The carbon attached to the bromine (C3) will likely appear in the δ 115-125 ppm range.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methyl Carbon: A signal in the aliphatic region, likely δ 15-25 ppm.
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Mass Spectrometry (EI-MS):
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The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 240 and 242.
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Common fragmentation patterns would involve the loss of Br, CH₃, and OCH₃ radicals.
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Plausible Synthesis Strategy
A robust synthesis of the indazole core can be achieved through various established methods, often involving the cyclization of ortho-substituted phenylhydrazines or related precursors.[5] A plausible retrosynthetic pathway for 3-Bromo-4-methoxy-6-methyl-1H-indazole is outlined below.
Caption: Retrosynthetic analysis for the target indazole.
Proposed Experimental Protocol: Synthesis via Diazotization and Cyclization
This protocol is a conceptualized pathway based on established chemical principles for indazole synthesis.
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Step 1: Bromination of 2-Amino-4-methoxy-6-methyltoluene.
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Dissolve the starting aniline derivative in a suitable solvent like dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes. The use of NBS is critical here as a milder brominating agent to ensure regioselective bromination ortho to the amine and to prevent over-bromination, a common side reaction with elemental bromine.[10]
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with aqueous sodium thiosulfate, extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude 2-Amino-3-bromo-4-methoxy-6-methyltoluene by column chromatography on silica gel.
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Step 2: Diazotization and Intramolecular Cyclization.
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Suspend the purified aminotoluene from Step 1 in a mixture of acetic acid and propionic acid.
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Cool the suspension to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C. This in situ formation of the diazonium salt is a classic and highly reliable transformation.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The warming facilitates the intramolecular cyclization to form the indazole ring.
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Pour the reaction mixture into ice water and neutralize carefully with a base such as sodium bicarbonate.
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Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-Bromo-4-methoxy-6-methyl-1H-indazole.
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Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
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Chemical Reactivity and Derivatization
The true value of 3-Bromo-4-methoxy-6-methyl-1H-indazole in drug discovery lies in its potential for derivatization at multiple sites.
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- 5. Indazole synthesis [organic-chemistry.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 6-Bromo-4-methoxy-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
